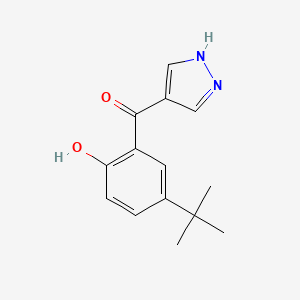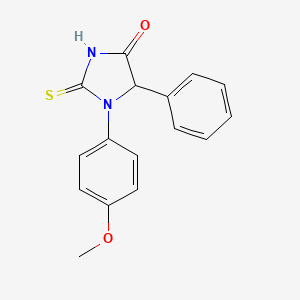
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidinone core with a methoxyphenyl and phenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with phenyl isothiocyanate in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazolidinone ring can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways Involved: Modulation of biochemical pathways related to its biological activity, such as inhibition of enzyme activity or receptor binding
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
- 1-(4-Methoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one
- 1-(4-Methoxyphenyl)-5-phenyl-2-oxoimidazolidin-4-one
Uniqueness
1-(4-Methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
194204-34-7 |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-9-7-12(8-10-13)18-14(15(19)17-16(18)21)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,19,21) |
InChI 键 |
YTNVARQMKDDCMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(C(=O)NC2=S)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


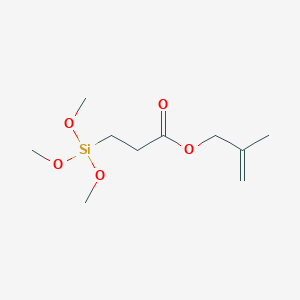
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
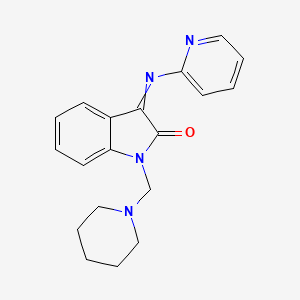
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)
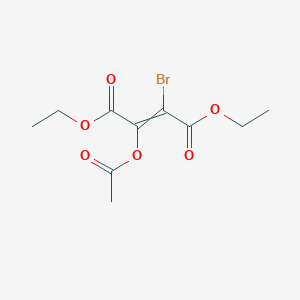
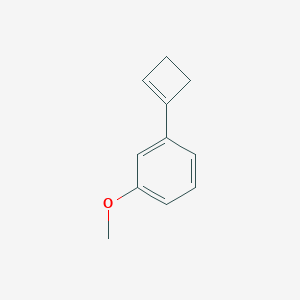
methanone](/img/structure/B12577317.png)
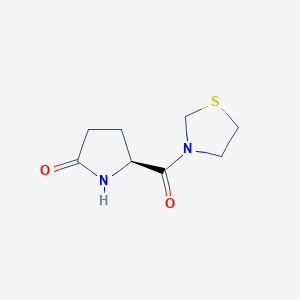
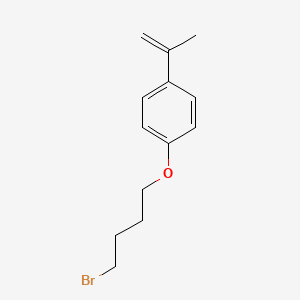
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
